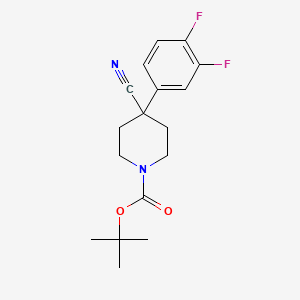

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Descripción general

Descripción

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves multiple steps, including the protection of the piperidine nitrogen, introduction of the cyano group, and attachment of the difluorophenyl group. A common synthetic route may include:

Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide or sodium cyanide.

Attachment of Difluorophenyl Group: The difluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using difluorophenyl boronic acid or difluorophenyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The cyano group (–CN) can undergo oxidation under controlled conditions. For example:

-

Oxidation to carboxylic acid : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions convert the cyano group to a carboxyl group (–COOH).

-

Partial oxidation to amides : Milder oxidizing agents (e.g., hydrogen peroxide) may yield intermediates such as amides (–CONH₂).

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cyano → Carboxylic Acid | KMnO₄, H₂SO₄, heat | 4-(3,4-Difluorophenyl)-4-carboxy-piperidine |

| Cyano → Amide | H₂O₂, NH₃, RT | 4-(3,4-Difluorophenyl)-4-carbamoyl-piperidine |

Reduction Reactions

The cyano group is susceptible to reduction, typically yielding primary amines:

-

Reduction to amine : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) reduces –CN to –CH₂NH₂. The Boc group remains intact under these conditions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cyano → Amine | LiAlH₄, THF, reflux | 4-(3,4-Difluorophenyl)-4-aminomethyl-piperidine |

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group can participate in nucleophilic substitution reactions. For instance:

-

Replacement with thiols or amines : Cyanide displacement by nucleophiles like thiophenol or benzylamine forms thioethers or secondary amines .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cyano → Thioether | PhSH, K₂CO₃, DMF | 4-(3,4-Difluorophenyl)-4-(phenylthio)piperidine |

| Cyano → Secondary Amine | BnNH₂, CuI, DMF | 4-(3,4-Difluorophenyl)-4-(benzylamino)piperidine |

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine:

-

Acidic hydrolysis : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group at room temperature .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Boc Removal | 4M HCl/dioxane, RT, 2h | 4-Cyano-4-(3,4-difluorophenyl)piperidine |

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl ring undergoes directed EAS due to the electron-withdrawing fluorine atoms. The meta and para positions to fluorine are activated for reactions such as:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups.

-

Halogenation : Br₂/FeBr₃ adds bromine at specific positions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3,4-Difluoro-5-nitro-phenyl derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3,4-Difluoro-5-bromo-phenyl derivative |

Cross-Coupling Reactions

The aryl fluoride groups enable participation in palladium-catalyzed cross-couplings:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted piperidine derivative |

Ester Hydrolysis

The Boc group can be selectively hydrolyzed to expose the piperidine ring for further functionalization:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ester → Carboxylic Acid | NaOH, THF/H₂O, reflux | 4-Cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylic acid |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition is crucial for drug development targeting these pathways.

- Receptor Interaction : It may interact with various receptors, influencing physiological processes and offering therapeutic benefits. This interaction is particularly relevant in the context of neurological disorders and cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Complex Molecular Frameworks : It is utilized in constructing complex molecular frameworks, enabling researchers to create new compounds with potential therapeutic effects. This application is vital for developing novel drugs with enhanced efficacy and reduced side effects.

Material Science

In material science, this compound can be incorporated into polymer matrices:

- Enhanced Material Properties : The addition of this compound can improve thermal stability and mechanical strength of materials, making it beneficial for producing advanced materials used in various industrial applications .

Biochemical Research

The compound acts as a valuable tool in biochemical research:

- Studying Enzyme Interactions : It aids researchers in understanding enzyme interactions and biological pathways. Such studies are essential for elucidating disease mechanisms and drug action.

Case Studies

- Cancer Treatment Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines. This research highlighted the compound's potential as a lead structure for developing anticancer agents.

- Neurological Disorder Applications : Preliminary investigations indicated that this compound could modulate neurotransmitter systems, suggesting its utility in treating conditions like depression or anxiety disorders.

- Polymer Development : Research involving the incorporation of this compound into polymer blends showed improved mechanical properties and thermal stability, indicating its potential use in the development of high-performance materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the cyano and difluorophenyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-4-cyano-4-phenylpiperidine: Similar structure but lacks the difluorophenyl group.

1-Boc-4-cyano-4-(2,3-difluorophenyl)-piperidine: Similar structure with different positioning of the difluorophenyl group.

1-Boc-4-cyano-4-(4-fluorophenyl)-piperidine: Similar structure with a single fluorine atom.

Uniqueness

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of both the cyano and difluorophenyl groups, which can impart distinct chemical and biological properties. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can serve as a versatile functional group for further chemical modifications.

Actividad Biológica

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate (CAS No. 906369-56-0) is a synthetic compound belonging to the piperidine class, characterized by a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various molecular targets that may lead to therapeutic applications.

The molecular formula for this compound is , with a molecular weight of 322.36 g/mol. The structure includes functional groups that enhance its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyano and difluorophenyl groups can significantly influence its binding affinity and selectivity for various biological targets.

Potential Targets:

- Enzymes : The compound may inhibit or modulate enzyme activity, potentially affecting metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could impact neurological functions.

- Ion Channels : The compound might influence ion channel activity, altering cellular excitability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related piperidine derivatives, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Apoptosis induction through caspase activation |

| 5b | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

A study indicated that piperidine derivatives can induce apoptosis in cancer cells by increasing caspase-3/7 activity, which is crucial for programmed cell death .

Case Studies

- Study on Piperidine Derivatives : Research focusing on similar piperidine structures revealed that modifications in substituents could enhance biological potency against cancer cell lines. The introduction of electron-withdrawing groups like cyano has been linked to improved activity .

- Antitumor Activity Assessment : In a comparative study of piperidine derivatives, compounds with difluorophenyl groups exhibited improved lipophilicity and cellular uptake, leading to enhanced cytotoxic effects against tumor cells .

Propiedades

IUPAC Name |

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOORTNOBARDBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678156 | |

| Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906369-56-0 | |

| Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.